![molecular formula C17H20FN3O B2730461 (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide CAS No. 1465715-21-2](/img/structure/B2730461.png)
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide, also known as PF-06463922, is a small molecule inhibitor of the protein tyrosine kinase 2 (TYK2). It is currently being studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mecanismo De Acción
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the signaling pathways of numerous cytokines and growth factors. By inhibiting TYK2, (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide is able to block the downstream signaling of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide has been shown to have a potent inhibitory effect on TYK2, with an IC50 value of 17 nM. It has also been shown to have good selectivity for TYK2 over other JAK family members.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide has several advantages as a research tool, including its potency and selectivity for TYK2. However, like all small molecule inhibitors, it has limitations such as poor solubility and potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide. One area of interest is its potential use in combination with other small molecule inhibitors or biologics for the treatment of inflammatory and autoimmune diseases. Another area of interest is its potential use in the treatment of other diseases, such as certain types of cancer, where TYK2 has been shown to play a role in tumor growth and metastasis. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide in humans, which will be important for its eventual clinical development.
Métodos De Síntesis
The synthesis of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide involves several steps, starting with the reaction of 4-cyano-1-methylpiperidine with 4-fluorobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with 2-methyl-3-butyn-2-ol to yield the final product, (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide has been extensively studied for its potential therapeutic applications in treating various inflammatory and autoimmune diseases. In preclinical studies, it has been shown to effectively inhibit the activity of TYK2, which plays a key role in the inflammatory response.
Propiedades
IUPAC Name |
(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-13(11-14-3-5-15(18)6-4-14)16(22)20-17(12-19)7-9-21(2)10-8-17/h3-6,11H,7-10H2,1-2H3,(H,20,22)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKREGPAZYPYBM-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)NC2(CCN(CC2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/C(=O)NC2(CCN(CC2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.